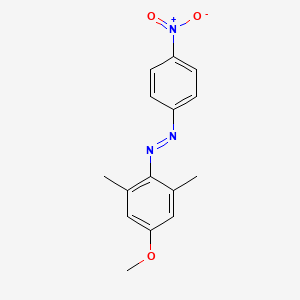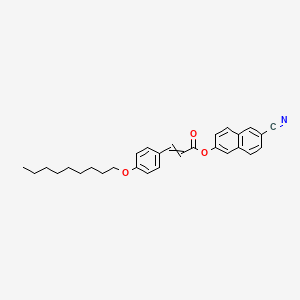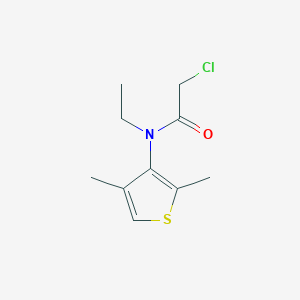
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifying agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride typically involves the quaternization of N,N,N-Tris(2-hydroxyethyl)amine with a suitable alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
N,N,N-Tris(2-hydroxyethyl)amine+Tetradecyl chloride→N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Bromide or iodide salts of the quaternary ammonium compound.
Aplicaciones Científicas De Investigación
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride primarily involves its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The quaternary ammonium group can also interact with negatively charged surfaces, enhancing its binding affinity and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)amine: A precursor in the synthesis of the target compound.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with similar surfactant properties.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)propylamine: Similar structure but with a different alkyl chain length.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an emulsifying agent and antimicrobial compound compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
83690-71-5 |
|---|---|
Fórmula molecular |
C20H44ClNO3 |
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
tris(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(15-18-22,16-19-23)17-20-24;/h22-24H,2-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FAKJGLCAZJRCGT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)



![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)




![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)

![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)


